NN N'N' Tetraphenyl pyridine dicarboxamide
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Overview
Description
NN N’N’ Tetraphenyl pyridine dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with tetraphenyl groups and dicarboxamide functionalities, making it a versatile molecule in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN N’N’ Tetraphenyl pyridine dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with tetraphenylamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
NN N’N’ Tetraphenyl pyridine dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
NN N’N’ Tetraphenyl pyridine dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of NN N’N’ Tetraphenyl pyridine dicarboxamide involves its ability to form stable complexes with metal ions through its pyridine and amide functionalities. These complexes can interact with biological targets, leading to various biochemical effects. The compound’s unique structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a tridentate pincer ligand structure.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another pyridine-based dicarboxamide with different substituents.
Uniqueness
NN N’N’ Tetraphenyl pyridine dicarboxamide stands out due to its tetraphenyl substitution, which enhances its stability and reactivity compared to other pyridine dicarboxamides. This unique structural feature makes it a valuable compound in various applications .
Properties
CAS No. |
592515-75-8 |
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Molecular Formula |
C31H23N3O2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetraphenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H23N3O2/c35-30(33(24-14-5-1-6-15-24)25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(36)34(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H |
InChI Key |
KYFMBSVSCVHQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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